molecular formula C16H18N4O2 B2586546 N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide CAS No. 2128549-30-2

N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B2586546
CAS No.: 2128549-30-2
M. Wt: 298.346
InChI Key: KAHUPDPNPQNYON-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a dimethyl-substituted oxazole ring, and a pyridine carboxamide moiety. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of pyridine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanocyclohexyl group and dimethyl substitutions differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-8-12(13-11(2)20-22-15(13)18-10)14(21)19-16(9-17)6-4-3-5-7-16/h8H,3-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHUPDPNPQNYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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